methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate
Beschreibung
Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a phenyl group and linked via a piperazine-carbonyl bridge to a methyl benzoate moiety. Its synthesis likely involves multi-step reactions, including esterification, hydrazide formation, and cyclization, as inferred from analogous procedures in the literature .
Eigenschaften
IUPAC Name |
methyl 2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-33-23(32)18-10-6-5-9-17(18)22(31)29-13-11-28(12-14-29)20-19-21(25-15-24-20)30(27-26-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYQLDYCQXKQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction likely involves the formation of hydrogen bonds between the compound and key residues in the active site of CDK2. The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the accumulation of cells in the G1 phase, preventing DNA replication and cell division. The compound may also induce apoptosis, a form of programmed cell death, further reducing the proliferation of cancer cells.
Biologische Aktivität
Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate (CAS Number: 920219-09-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate is , with a molecular weight of 443.5 g/mol. The compound features a complex structure that includes a triazole-pyrimidine moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives similar to methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate have demonstrated significant cytotoxic effects against various cancer cell lines.
In a screening study involving multicellular spheroids (MCS), compounds from a drug library were evaluated for their ability to inhibit tumor growth. One notable finding was that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (MCF-7), indicating their potential as anticancer agents .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | MCF-7 | 27.3 |
Antimicrobial Activity
The antimicrobial properties of methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate have also been investigated. In vitro studies showed that compounds with similar structural features exhibited notable antibacterial and antifungal activities against a range of pathogens. For example, some derivatives were found to be more effective than standard antibiotics like rifampicin against Mycobacterium tuberculosis with inhibition rates exceeding 87% .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with triazole and pyrimidine structures often act as enzyme inhibitors in cancer metabolism and microbial resistance mechanisms.
- Targeting Cellular Signaling : The interaction with specific receptors involved in cell proliferation and apoptosis pathways has been documented for similar compounds.
- Induction of Oxidative Stress : Many triazole derivatives induce oxidative stress in cancer cells, leading to programmed cell death.
Study on Anticancer Efficacy
A significant study published in Cancer Research examined the efficacy of various triazole-containing compounds against breast cancer cell lines. The results indicated that methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate analogs showed enhanced cytotoxicity compared to traditional chemotherapeutics. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study demonstrated that these compounds could serve as potential leads for developing new antimicrobial agents amid rising antibiotic resistance .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Triazolo-Pyrimidine vs. This could improve binding affinity to biological targets like kinases or DNA .
- Pyrrolo-Pyrimidine Analogues: Compound 4 from , -((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide, shares a pyrimidine core but lacks the triazole ring and piperazine linkage. The absence of these groups may reduce its metabolic stability compared to the target compound .
Substituent Effects
- Fluorophenyl vs. Phenyl Variants: A fluorinated analog, methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate (), introduces electron-withdrawing fluorine to the phenyl group. This modification could enhance metabolic stability and target selectivity compared to the non-fluorinated parent compound .
Functional Group Variations
- Methyl Benzoate vs. For example, hydrazide 4 () showed 71% yield in synthesis but may face challenges in cellular permeability .
Data Table: Key Properties of Compared Compounds
*Estimated using PubChem molecular formula tools.
Research Findings and Implications
- Synthetic Feasibility :
The target compound’s synthesis likely mirrors methods for analogous esters (e.g., methyl benzoate in ) but requires precise cyclization to form the triazolo-pyrimidine core. Yields may be lower than hydrazide derivatives due to steric hindrance from the piperazine group . - Biological Activity: Triazolo-pyrimidines are known kinase inhibitors, but the methyl benzoate group may reduce water solubility compared to hydrazides. Fluorination () could mitigate this by balancing lipophilicity and electronic effects .
- Comparative Limitations : Direct biological data for the target compound are absent in the provided evidence. In contrast, pyrazole derivatives () and pyrrolo-pyrimidines () have demonstrated antioxidant and kinase-inhibitory activities, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
